(3R)-3-Amino-3-(5-chloro-3-methylphenyl)propanenitrile
Description
(3R)-3-Amino-3-(5-chloro-3-methylphenyl)propanenitrile is a chiral nitrile derivative featuring a phenyl ring substituted with chlorine and methyl groups at the 5- and 3-positions, respectively. The compound’s stereochemistry (R-configuration at the chiral center) and functional groups (amine and nitrile) make it a candidate for pharmaceutical and agrochemical applications, particularly in enantioselective synthesis or as a building block for bioactive molecules.
Properties
Molecular Formula |
C10H11ClN2 |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-chloro-5-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2/c1-7-4-8(6-9(11)5-7)10(13)2-3-12/h4-6,10H,2,13H2,1H3/t10-/m1/s1 |
InChI Key |
HCZQJCZSQSSAIN-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)Cl)[C@@H](CC#N)N |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C(CC#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-chloro-3-methylphenyl)propanenitrile can be achieved through several synthetic routes. One common method involves the reaction of (3R)-3-(5-chloro-3-methylphenyl)propanal with ammonia or an amine source under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reductive amination processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography might be employed to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(5-chloro-3-methylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium hydroxide or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(5-chloro-3-methylphenyl)propanenitrile would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The presence of the amino and nitrile groups could allow it to form hydrogen bonds or electrostatic interactions with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the propanenitrile backbone with variations in substituents, stereochemistry, or halogenation patterns, enabling comparative analysis of their properties and applications:
(3R)-3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile (CAS: 1213006-37-1)
- Substituents : 4-chloro-3-fluorophenyl group (dual halogenation: Cl at 4-position, F at 3-position).
- Key Differences :
- Fluorine’s electronegativity may enhance polarity compared to the methyl group in the target compound.
- Dual halogens (Cl and F) could influence metabolic stability or binding affinity in biological systems.
- Availability : Discontinued across all commercial quantities (1g, 5g, etc.), suggesting challenges in synthesis, stability, or demand .
(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile (CAS: 754214-90-9)
- Substituents : 5-bromo-2-chlorophenyl group (Br at 5-position, Cl at 2-position).
- S-configuration at the chiral center may result in divergent biological activity compared to the R-enantiomer.
- Availability : Actively marketed by Parchem Chemicals, indicating viable synthetic routes and industrial relevance .
Structural and Functional Analysis
Substitution Patterns and Electronic Effects
| Compound | Substituents | Halogen Type/Position | Stereochemistry |
|---|---|---|---|
| Target compound | 5-Cl, 3-Me | Cl (5) | R |
| (3R)-4-Cl-3-F analog | 4-Cl, 3-F | Cl (4), F (3) | R |
| (3S)-5-Br-2-Cl analog | 5-Br, 2-Cl | Br (5), Cl (2) | S |
- Halogen Effects : Chlorine and bromine enhance lipophilicity and metabolic resistance, while fluorine improves electronegativity and bioavailability.
Stereochemical Impact
- The R-configuration in the target compound and its 4-Cl-3-F analog may favor interactions with chiral biological targets (e.g., enzymes or receptors), whereas the S-enantiomer (5-Br-2-Cl analog) could exhibit reduced or altered activity .
Research Implications
- Substituent Positioning : Halogen placement (e.g., 5-Cl vs. 2-Cl) impacts electronic distribution and steric accessibility.
- Chirality : Enantiomeric purity is crucial for bioactive molecules, as seen in the contrasting commercial status of R- and S-configurated analogs.
Biological Activity
(3R)-3-Amino-3-(5-chloro-3-methylphenyl)propanenitrile is a chiral organic compound with significant potential in medicinal chemistry. Its structure, characterized by an amino group, a nitrile group, and a substituted phenyl ring, allows for various interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and comparative data with similar compounds.
The molecular formula of this compound is , with a molecular weight of approximately 182.64 g/mol. The presence of functional groups such as the amino and nitrile groups facilitates hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀ClN₂ |
| Molecular Weight | 182.64 g/mol |
| Functional Groups | Amino, Nitrile |
| Chirality | (3R) |
The biological activity of this compound is primarily mediated through its interactions with various enzymes and receptors. The compound's ability to form hydrogen bonds and engage in electrostatic interactions enhances its affinity for biological targets.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of certain kinases, which play critical roles in cell signaling and metabolism. Such inhibition can lead to altered cellular responses, making it a candidate for therapeutic applications.
Receptor Binding
The structural features of this compound suggest that it may interact with neurotransmitter receptors. This interaction could modulate neurotransmission processes, potentially impacting conditions such as depression or anxiety.
Case Studies
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : A study examined the compound's effect on enzyme activity in vitro, demonstrating significant inhibition of target enzymes at micromolar concentrations.
- Cellular Uptake : Another research focused on cellular uptake mechanisms, revealing that the compound's structural modifications influenced its bioavailability and efficacy in cellular models.
Table 2: Summary of Case Studies
| Study Type | Findings |
|---|---|
| In Vitro | Significant enzyme inhibition at micromolar concentrations |
| Cellular Uptake | Structural modifications affect bioavailability and efficacy |
Comparative Analysis
When compared to structurally similar compounds, this compound exhibits unique biological activities due to its specific substitution pattern on the aromatic ring. This distinct arrangement enhances its interaction capabilities with biological targets.
Table 3: Comparative Data with Similar Compounds
| Compound | Biological Activity | Key Differences |
|---|---|---|
| (3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile | Moderate enzyme inhibition | Fluorine substitution affects potency |
| (S)-Amino-4-(4-chlorophenyl)butyronitrile | Strong receptor binding | Different chiral configuration influences action |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
